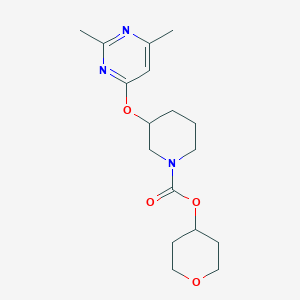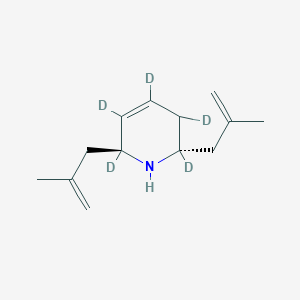![molecular formula C22H21BrN2O3 B2732838 6-Bromo-3-{[4-(4-ethylphenyl)piperazinyl]carbonyl}chromen-2-one CAS No. 886127-57-7](/img/structure/B2732838.png)
6-Bromo-3-{[4-(4-ethylphenyl)piperazinyl]carbonyl}chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Bromo-3-{[4-(4-ethylphenyl)piperazinyl]carbonyl}chromen-2-one, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of chromen-2-one derivatives and has been found to exhibit significant pharmacological properties.
Scientific Research Applications
Chromen-2-ones in Synthetic Chemistry
Chromen-2-ones, or coumarins, serve as core structures in secondary metabolites with considerable pharmacological significance. The synthetic protocols for chromen-2-ones, including 6H-Benzo[c]chromen-6-ones, are of interest due to their role in creating biologically active compounds. Techniques like Suzuki coupling reactions, radical-mediated cyclization, and Michael acceptor reactions with dicarbonyl compounds are employed for their synthesis. These methods highlight the chemical versatility and potential for creating a wide range of pharmacologically active derivatives (Mazimba, 2016; Mazimba, 2016).
Piperazine Derivatives in Drug Design
Piperazine, a six-membered nitrogen-containing heterocycle, is of significant interest in drug design due to its presence in a multitude of drugs with varied therapeutic uses. Modifications to the piperazine nucleus can lead to a wide array of medicinal potentials. Research into piperazine derivatives has highlighted their flexibility and utility as a building block in the rational design of molecules for various diseases, showcasing the impact of substituent modifications on pharmacokinetics and dynamics (Rathi et al., 2016).
properties
IUPAC Name |
6-bromo-3-[4-(4-ethylphenyl)piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3/c1-2-15-3-6-18(7-4-15)24-9-11-25(12-10-24)21(26)19-14-16-13-17(23)5-8-20(16)28-22(19)27/h3-8,13-14H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZVKIXCORRESD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-{[4-(4-ethylphenyl)piperazinyl]carbonyl}chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2732758.png)

![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732761.png)
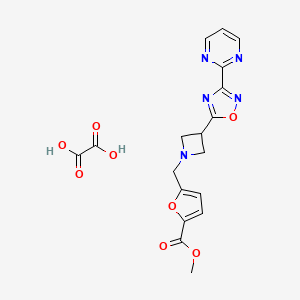
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyrimidine-5-carboxylic acid](/img/structure/B2732763.png)
![6-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]pyridine-2-carboxylic acid](/img/structure/B2732765.png)
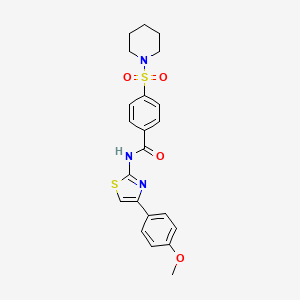
![N-[4-(benzyloxy)phenyl]-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2732768.png)
![[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester](/img/structure/B2732769.png)
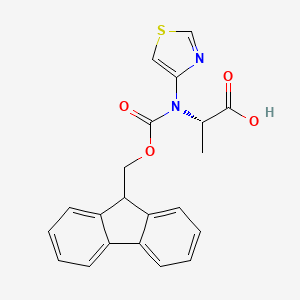

![6-Cyclopropyl-3-[2-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2732772.png)
